molecular formula C22H26N6O2 B6531581 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1020502-44-6

2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Katalognummer B6531581
CAS-Nummer: 1020502-44-6
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: WWTGIGWBCOMTQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is 406.21172409 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have investigated the antileishmanial potential of F2318-0217. A molecular docking study revealed that F2318-0217 interacts with Leishmania pteridine reductase 1 (Lm-PTR1), a key enzyme involved in the parasite’s folate metabolism. The compound demonstrated promising antileishmanial activity, making it a potential candidate for drug development against leishmaniasis .

Antimalarial Properties

Malaria, caused by Plasmodium parasites, remains a global health concern. F2318-0217 has been evaluated for its antimalarial effects. Compounds 14 and 15, derivatives of F2318-0217, exhibited significant inhibition against Plasmodium berghei, a rodent malaria parasite. These findings suggest that F2318-0217 derivatives could be explored further as antimalarial agents .

Antioxidant Applications

F2318-0217 contains a phenoxy group, which imparts antioxidant properties. Researchers have utilized similar phenoxy-containing compounds as antioxidants in various applications. For instance, F2318-0217 could be employed as an antioxidant during the polycondensation of biobased unsaturated polyesters or in drug delivery systems .

Polyimide Synthesis

A novel aromatic diamine monomer, 4-(2,4,6-trimethyl)phenoxy-1,3-diaminobenzene (a derivative of F2318-0217), has been synthesized. This monomer was used in the high-temperature polycondensation reaction to produce a series of polyimides. These polyimides find applications in materials science, including coatings and advanced polymers .

Drug Delivery Systems

Given its structural features, F2318-0217 or its derivatives could be incorporated into drug delivery systems. Researchers may explore its use as a building block for water-soluble polyesters or other drug carriers. These systems could enhance drug stability, solubility, and targeted delivery .

Industrial Coatings

The phenoxy moiety in F2318-0217 suggests potential applications in industrial coatings. Researchers could investigate its use as a component in protective coatings for various materials, such as metals, plastics, or ceramics. The compound’s antioxidant properties may contribute to improved coating durability and resistance to environmental factors .

Eigenschaften

IUPAC Name

2-phenoxy-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-16-17(2)25-28(18(16)3)21-10-9-20(23-24-21)26-11-13-27(14-12-26)22(29)15-30-19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTGIGWBCOMTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-1-(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.